2,2'-Dimethylazobenzene

Vue d'ensemble

Description

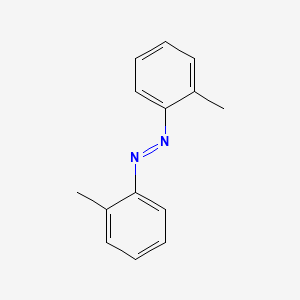

2,2’-Dimethylazobenzene is an organic compound belonging to the azobenzene family. Azobenzenes are characterized by the presence of a nitrogen-nitrogen double bond (azo group) linking two benzene rings.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2,2’-Dimethylazobenzene can be synthesized through the oxidation of 2,2’-dimethylhydrazobenzene using oxidizing agents such as hydrogen peroxide in glacial acetic acid . The reaction typically requires reflux conditions to ensure complete oxidation. Another method involves the reduction of 2,2’-dimethylnitrobenzene using reducing agents like zinc dust and sodium hydroxide .

Industrial Production Methods

Industrial production of 2,2’-dimethylazobenzene often involves large-scale oxidation processes using peracetic acid or hydrogen peroxide. These methods are optimized for high yield and purity, with careful control of reaction conditions to minimize by-products .

Analyse Des Réactions Chimiques

Types of Reactions

2,2’-Dimethylazobenzene undergoes various chemical reactions, including:

Oxidation: Oxidation of 2,2’-dimethylazobenzene can produce 2,2’-dimethylazoxybenzene.

Reduction: Reduction of 2,2’-dimethylazobenzene can yield 2,2’-dimethylhydrazobenzene.

Substitution: The compound can participate in electrophilic substitution reactions, where the azo group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, peracetic acid.

Reducing Agents: Zinc dust, sodium hydroxide.

Reaction Conditions: Reflux in glacial acetic acid for oxidation; alkaline medium for reduction.

Major Products

Oxidation: 2,2’-Dimethylazoxybenzene.

Reduction: 2,2’-Dimethylhydrazobenzene.

Applications De Recherche Scientifique

2,2’-Dimethylazobenzene has diverse applications in scientific research:

Mécanisme D'action

The mechanism of action of 2,2’-dimethylazobenzene involves its ability to undergo reversible photoisomerization between trans and cis forms upon exposure to light . This photoisomerization alters the compound’s molecular structure, affecting its interaction with biological targets and materials. The trans form is thermodynamically stable, while the cis form is metastable . This property is exploited in applications requiring precise control of molecular behavior using light.

Comparaison Avec Des Composés Similaires

Similar Compounds

2,2’-Dimethylazoxybenzene: An oxidized derivative of 2,2’-dimethylazobenzene.

4,4’-Dimethylazobenzene: Another isomer with methyl groups at the 4 and 4’ positions.

2,2’-Disilylazobenzene: Features silyl groups at the 2 and 2’ positions, exhibiting unique photoisomerization and fluorescence properties.

Uniqueness

2,2’-Dimethylazobenzene is unique due to its enhanced photoregulation ability and thermal stability, attributed to the presence of methyl groups at the 2 and 2’ positions . This makes it particularly useful in applications requiring stable and efficient photoresponsive behavior.

Activité Biologique

2,2'-Dimethylazobenzene is an azo compound with significant biological activity, particularly in relation to mutagenicity and carcinogenicity. This article reviews its biological effects, including its mechanisms of action, mutagenic potential, and implications for human health based on diverse research findings.

This compound (CHN) is characterized by its azo (N=N) functional group, which plays a critical role in its biological activity. The compound's structure allows it to undergo various biochemical transformations, leading to the formation of reactive metabolites.

Mutagenicity and Carcinogenicity

Research has shown that this compound exhibits mutagenic properties in various biological systems. Notably:

- In vitro Studies : The compound has been found to induce mutations in the S. typhimurium assay with metabolic activation. Specific metabolites such as 4’-hydroxy-aminoazotoluene have been identified as mutagenic agents .

- In vivo Studies : Studies involving Sprague Dawley rats revealed that exposure to 500 mg/kg body weight resulted in mutagenicity . Furthermore, significant increases in mutation rates were observed in the urinary bladder, liver, colon, and kidneys of male lacZ transgenic MutaTM mice after exposure to doses ranging from 300 to 600 mg/kg .

The biological activity of this compound is primarily attributed to its ability to generate reactive metabolites that interact with cellular macromolecules:

- Aryl Hydrocarbon Receptor (AHR) Agonism : Exposure to the compound has been linked to increased activity of ethoxyresorufin-O-deethylase, indicating AHR activation . This pathway is associated with various biological responses, including the regulation of genes involved in xenobiotic metabolism.

- DNA Damage : The compound has been shown to induce DNA damage through several mechanisms, including the formation of DNA adducts and oxidative stress . These processes contribute to its carcinogenic potential.

Case Studies

- Carcinogenic Effects in Animal Models : In animal studies, dermal exposure to this compound resulted in liver tumors when applied repeatedly . Additionally, benign urinary bladder tumors were observed following intravesical instillation in mice.

- Micronucleus Formation : Micronucleus assays conducted on CD1 mice indicated that exposure led to a significant increase in micronuclei formation in bone marrow cells at various doses . This suggests clastogenic effects associated with the compound.

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Propriétés

IUPAC Name |

bis(2-methylphenyl)diazene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2/c1-11-7-3-5-9-13(11)15-16-14-10-6-4-8-12(14)2/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNXCQLYWNWAIRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N=NC2=CC=CC=C2C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90870633 | |

| Record name | bis(2-Methylphenyl)-diazene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90870633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

584-90-7 | |

| Record name | 1,2-Bis(2-methylphenyl)diazene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=584-90-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diazene, bis(2-methylphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000584907 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2'-Azotoluene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31007 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | bis(2-Methylphenyl)-diazene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90870633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.